

An In-depth Technical Guide on the Synthesis and Characterization of 2-Hydroxyphenylthiourea

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxyphenylthiourea**

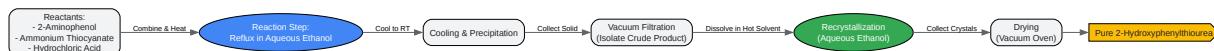
Cat. No.: **B072812**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Hydroxyphenylthiourea** (also known as N-(2-Hydroxyphenyl)thiourea). The document details a common synthetic route, outlines expected characterization data, provides detailed experimental protocols, and visualizes key processes. This information is intended to support researchers in the fields of medicinal chemistry, chemical synthesis, and drug development.

Introduction


2-Hydroxyphenylthiourea is an organic compound featuring a thiourea core substituted with a 2-hydroxyphenyl group. The thiourea functional group is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and antioxidant properties.^[1] The presence of the hydroxyl group on the phenyl ring can influence the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which can be critical for biological target interactions. This guide outlines a reliable method for its synthesis and the analytical techniques used for its structural confirmation and characterization.

Synthesis of 2-Hydroxyphenylthiourea

A common and effective method for the synthesis of N-aryl thioureas involves the reaction of the corresponding aniline with a source of isothiocyanic acid (HNCS). In this protocol, 2-aminophenol is reacted with ammonium thiocyanate in the presence of hydrochloric acid. The acid facilitates the in situ generation of isothiocyanic acid, which is then attacked by the nucleophilic amino group of 2-aminophenol.

Reaction Scheme:

The synthesis follows a straightforward sequence of reaction, isolation, and purification.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Hydroxyphenylthiourea**.

Materials:

- 2-Aminophenol
- Ammonium thiocyanate (NH₄SCN)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Deionized Water

Procedure:

- In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (0.1 mol) and ammonium thiocyanate (0.12 mol).
- Add 100 mL of a 1:1 (v/v) ethanol/water solution to the flask.

- Slowly add concentrated hydrochloric acid (0.1 mol) to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.
- Collect the crude product by vacuum filtration, washing the solid with cold deionized water.
- Purify the crude product by recrystallization from an aqueous ethanol solution.
- Dry the purified white to off-white crystalline solid in a vacuum oven at 50-60 °C.

Characterization Data

The identity and purity of the synthesized **2-Hydroxyphenylthiourea** are confirmed using various analytical techniques.

Property	Value
Molecular Formula	C ₇ H ₈ N ₂ OS
Molecular Weight	168.22 g/mol [2]
Appearance	White to cream or brown crystals/powder [2]
Melting Point	160-161 °C [2]
Purity (Typical)	>97% (by HPLC)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.50	Singlet	1H	-OH (Phenolic)
~9.30	Singlet	1H	-NH- (Aryl side)
~7.80	Singlet	2H	-NH ₂ (Thioamide)
~7.10 - 6.80	Multiplet	4H	Aromatic C-H

Note: The chemical shifts of -OH and -NH protons are concentration-dependent and can exchange with D₂O.

Chemical Shift (δ , ppm)	Assignment
~182.0	C=S (Thiourea)
~150.0	C-OH (Aromatic)
~128.0 - 115.0	Aromatic Carbons

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3200	O-H Stretch (Broad)	Phenolic -OH
3300 - 3100	N-H Stretch	-NH, -NH ₂
~3050	Aromatic C-H Stretch	Aromatic Ring
~1600, ~1480	C=C Stretch	Aromatic Ring
~1550	N-H Bend	Amine/Amide
~1350	C-N Stretch	Amine
~1250	C-O Stretch	Phenol
~750	C=S Stretch	Thiourea

m/z Value	Interpretation
168.04	[M] ⁺ (Molecular Ion)
152.04	[M-NH ₂] ⁺
110.05	[M-CSNH ₂] ⁺ (loss of thioamide group)
93.03	[C ₆ H ₅ O] ⁺ (hydroxyphenyl fragment)

Detailed Experimental Protocols: Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified **2-Hydroxyphenylthiourea** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use standard pulse programs.
- Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
- Mass Spectrometry (MS):
 - Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
 - Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.

Potential Biological Activity: Enzyme Inhibition

Thiourea derivatives are known to act as inhibitors for various enzymes, a mechanism crucial in drug action.^[3] They can interfere with an enzyme's active site, preventing the natural substrate from binding and thereby blocking its catalytic activity. This inhibition can be competitive, non-competitive, or irreversible. The ability of the thiourea moiety's nitrogen and sulfur atoms to act as hydrogen bond donors and acceptors makes them well-suited for interacting with amino acid residues in an enzyme's active site.

Caption: Competitive enzyme inhibition by **2-Hydroxyphenylthiourea**.

Conclusion

This guide provides a foundational framework for the synthesis and comprehensive characterization of **2-Hydroxyphenylthiourea**. The detailed protocols for synthesis and analysis, along with the tabulated physical and predicted spectroscopic data, offer a valuable resource for researchers. The potential for this class of compounds to act as enzyme inhibitors highlights their relevance in medicinal chemistry and warrants further investigation into their specific biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Thiocyanate as Source of Cyanide for the Oxidative α -Cyanation of Tertiary Amines [organic-chemistry.org]
- 3. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Synthesis and Characterization of 2-Hydroxyphenylthiourea]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072812#2-hydroxyphenylthiourea-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com